molecular formula C7H8INO B6608883 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile CAS No. 2866322-47-4

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile

Cat. No.: B6608883
CAS No.: 2866322-47-4
M. Wt: 249.05 g/mol
InChI Key: XMFDOYLQFUFYEE-UHFFFAOYSA-N
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Description

1-(iodomethyl)-2-oxabicyclo[211]hexane-3-carbonitrile is a compound belonging to the class of bicyclic structuresThe bicyclo[2.1.1]hexane scaffold, in particular, has gained attention due to its rigidity and ability to serve as a bioisostere for phenyl rings in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile typically involves photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure, which can then be further functionalized to introduce the iodomethyl and carbonitrile groups. The use of photochemistry allows for the efficient formation of the bicyclic core, which can be readily derivatized with various substituents .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the photochemical [2+2] cycloaddition process. This would require specialized equipment and glassware to handle the mercury lamp and ensure the reaction proceeds efficiently. Additionally, the process would need to be optimized to minimize the use of toxic reagents and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids .

Scientific Research Applications

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid bicyclic structure can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile is unique due to its specific combination of functional groups and the bicyclic scaffold. This combination provides a balance of rigidity and reactivity, making it a valuable compound for various applications in chemistry and biology .

Biological Activity

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile is a bicyclic compound notable for its unique structural features, including an iodomethyl group and a carbonitrile functional group. This compound has gained attention in medicinal chemistry due to its potential as a bioisostere for ortho- and meta-substituted phenyl rings, which are prevalent in numerous pharmaceuticals and agrochemicals.

  • Molecular Formula : C7_7H8_8INO
  • Molar Mass : 224.04 g/mol
  • CAS Number : 2230803-78-6

The compound is characterized by its bicyclic structure, which contributes to its biological activity and interaction with various biochemical pathways.

This compound operates primarily through interactions with biological targets via substitution reactions, oxidation, and cycloaddition mechanisms. The presence of the iodomethyl group allows for nucleophilic substitutions, creating diverse derivatives that can enhance biological efficacy.

Medicinal Chemistry Applications

Research indicates that this compound serves as an effective bioisostere, replacing the phenyl ring in various drug structures without compromising bioactivity. This substitution can lead to improved physicochemical properties such as enhanced solubility and reduced lipophilicity, which are critical for drug development.

Case Studies

  • Replacement in Agrochemicals : Studies have shown that replacing ortho-substituted phenyl rings in agrochemicals like fluxapyroxad and boscalid with 2-oxabicyclo[2.1.1]hexanes significantly improved their solubility and maintained their biological activity, suggesting a promising avenue for developing new agrochemical formulations .
  • Synthesis of Novel Compounds : The compound has been utilized as a building block in synthesizing complex molecules that exhibit therapeutic effects. For instance, the iodocyclization reaction has been employed to create derivatives that target specific biological pathways .

Data Table: Comparison of Biological Activity

Compound NameStructure TypeBioactivityApplications
This compoundBicyclic with iodomethyl groupModerate to highMedicinal chemistry, agrochemicals
FluxapyroxadPhenyl ringHighFungicide
BoscalidPhenyl ringHighFungicide

Research Findings

Recent studies have highlighted the advantages of using bicyclic compounds like this compound in drug design:

  • Enhanced Solubility : The structural modifications lead to better water solubility compared to traditional phenyl-containing compounds.
  • Retention of Bioactivity : Despite structural changes, the essential biological activities are preserved or even enhanced, making these compounds attractive candidates for further research .

Properties

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c8-4-7-1-5(2-7)6(3-9)10-7/h5-6H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFDOYLQFUFYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(OC2C#N)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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